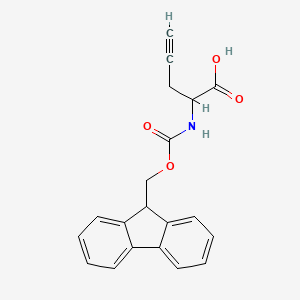

2-(Fmoc-amino)-4-pentynoic acid

Descripción general

Descripción

2-(Fmoc-amino)-4-pentynoic acid is a synthetic compound that belongs to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a fluorenyl group, which provides steric hindrance and protects the amino group during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fmoc-amino)-4-pentynoic acid typically involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the production of the compound with high yield and purity .

Análisis De Reacciones Químicas

Fmoc Deprotection

The Fmoc group is cleaved under mild basic conditions to expose the free amine, enabling subsequent peptide chain elongation or modifications.

Click Chemistry (Alkyne-Azide Cycloaddition)

The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or structural diversification.

Efficiency :

- CuAAC achieves >90% yield under aqueous conditions (pH 7.4, 12 h incubation) .

- Copper-free methods require stoichiometric excess of azide but avoid metal toxicity .

Sonogashira Coupling

The alkyne participates in palladium-catalyzed cross-coupling with aryl halides to form carbon-carbon bonds.

| Reagents/Conditions | Products | Key Observations | References |

|---|---|---|---|

| Pd(PPh₃)₄, CuI, DIPEA, DMF | Aryl-alkyne conjugates | Used to introduce aromatic moieties for drug design or material science. |

Example : Coupling with iodophenyl ethers yields functionalized hydroxyproline derivatives for peptide macrocyclization .

Oxidation Reactions

The alkyne can be oxidized to generate carbonyl-containing compounds.

Note : Over-oxidation risks require precise control of reaction time and temperature .

Peptide Coupling

The carboxylic acid group undergoes standard peptide-bond formation.

Comparative Reaction Efficiency

Case Studies

- Bioconjugation : 2-(Fmoc-amino)-4-pentynoic acid was used to synthesize mannose-peptide conjugates via CuAAC for targeting cell-surface receptors .

- Macrocyclization : Sonogashira coupling facilitated the synthesis of constrained peptidomimetics with enhanced stability .

Stability and Handling

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

2-(Fmoc-amino)-4-pentynoic acid is predominantly utilized in SPPS, where it acts as a versatile building block for introducing alkyne functionalities into peptides. The incorporation of this compound allows for the synthesis of peptides with enhanced stability and bioactivity, which are crucial for drug development and delivery systems. The alkyne group facilitates further modifications through click chemistry, enabling the attachment of various labels or functional groups post-synthesis .

Synthesis Methodology

The synthesis of this compound can be achieved via several methods, including standard coupling reactions using reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide and N-hydroxysuccinimide. These methods allow for efficient formation of peptide bonds, making it suitable for complex peptide synthesis .

Click Chemistry

Reactivity and Modifications

The terminal alkyne functionality of this compound enables its use in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly selective and efficient, allowing for the introduction of diverse functional groups into peptides. Such modifications can enhance the biological properties of synthesized peptides, making them more effective in therapeutic applications .

Biological Studies

Interaction Studies

Research involving this compound often focuses on its derivatives or peptides synthesized using this compound. Techniques such as fluorescence resonance energy transfer and surface plasmon resonance are employed to assess binding affinities and interaction dynamics with target proteins or nucleic acids. Understanding these interactions is essential for elucidating biological mechanisms and exploring potential therapeutic uses of modified peptides .

Therapeutic Applications

While specific biological activities of this compound are not extensively documented, its derivatives have shown promise in various therapeutic contexts. For instance, studies have indicated that peptides incorporating this compound may exhibit cell-penetrating capabilities, enhancing their potential as drug delivery vehicles .

Mecanismo De Acción

The mechanism of action of 2-(Fmoc-amino)-4-pentynoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group provides steric hindrance, preventing unwanted side reactions. The protected amino acid can then be incorporated into a growing peptide chain. The Fmoc group is removed under mild conditions using piperidine, allowing the free amino group to participate in further reactions .

Comparación Con Compuestos Similares

Similar Compounds

- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic Acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic Acid

Uniqueness

2-(Fmoc-amino)-4-pentynoic acid is unique due to its alkyne functional group, which allows for additional chemical modifications and reactions. This makes it a versatile compound in peptide synthesis and other chemical applications .

Actividad Biológica

2-(Fmoc-amino)-4-pentynoic acid (CAS No. 191215-87-9) is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound features a fluorene-9-methoxycarbonyl (Fmoc) protecting group attached to an amino acid structure with a terminal alkyne. This configuration is significant for its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely inferred from studies on similar compounds. It is believed to exert its effects through several mechanisms:

- Antibacterial Activity : Related compounds have demonstrated potent antibacterial properties against both Gram-positive and Gram-negative bacteria. These effects are often attributed to membrane perturbation and intracellular interactions, which can lead to cell lysis or inhibition of vital cellular processes.

- Enzyme Interaction : The compound may interact with various enzymes, potentially inhibiting or activating their activity. For instance, it could affect cytochrome P450 enzymes involved in drug metabolism, impacting the pharmacokinetics of co-administered drugs.

- Cellular Effects : It influences cellular signaling pathways, gene expression, and metabolic processes. The specific effects can vary depending on the cell type and context, indicating a complex interaction network.

Case Studies and Applications

- Medicinal Chemistry : Research has explored the use of this compound as a building block in the synthesis of bioactive peptides and drugs. Its unique structure allows for modifications that can enhance biological activity or target specificity.

- Bioconjugation : The compound serves as a useful intermediate in bioconjugate chemistry, facilitating the attachment of drugs or imaging agents to biomolecules. This application is particularly relevant in targeted therapy approaches where precision is critical.

- Synthetic Pathways : Various synthetic methods have been developed to produce this compound efficiently, including techniques that leverage controlled/living radical polymerization for creating complex bioconjugates .

Comparison with Similar Compounds

To better understand its unique properties, it is useful to compare this compound with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(4-Aminophenyl)benzothiazole | Antitumor properties | Potent interaction with DNA |

| 2-(4-Aminophenyl)benzimidazole | Antimicrobial and antitumor activities | Versatile applications in medicinal chemistry |

| This compound | Potential antibacterial effects | Unique alkyne functionality |

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGMNCKHNMRKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191215-87-9 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.